2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile
Description
2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile (CAS: 858249-56-6) is a heterocyclic compound featuring a nicotinonitrile backbone substituted with a benzoxazole-thio group. Its molecular formula is C₁₃H₈N₃OS, and it has a molecular weight of 261.28 g/mol. The benzoxazole moiety contains oxygen in the heterocyclic ring, which influences its electronic properties and reactivity. This compound is primarily utilized in research settings as a precursor or intermediate in pharmaceutical and agrochemical synthesis. Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in commercial scalability or niche applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSAQNHUBOSAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile typically involves the reaction of 2-mercaptobenzoxazole with 2-chloronicotinonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or other derivatives.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents and catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Biological Activity
2-(1,3-Benzoxazol-2-ylthio)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a benzoxazole moiety linked to a nicotinonitrile group through a thioether bond. This unique arrangement is thought to contribute to its biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Similar compounds have been investigated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It may inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation and apoptosis.
- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Cytotoxicity Studies
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of kinase activity |
Table 1: Cytotoxicity of this compound on various cancer cell lines.
Enzyme Inhibition Assays
In enzyme inhibition assays, the compound exhibited promising results against specific targets:
- Thymidylate Synthase (TS) : Compounds targeting TS have shown potential in disrupting cancer cell growth by destabilizing the enzyme's dimeric form.
Case Studies
One notable case study involved the application of this compound in a mouse model for pancreatic cancer. The compound demonstrated reduced tumor growth compared to the control group, indicating its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies suggest that the lipophilicity of this compound influences its absorption and distribution within biological systems. Further research is needed to fully understand its metabolic pathways and excretion routes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Heterocyclic Influence: The benzoxazole (oxygen), benzothiazole (sulfur), and benzimidazole (nitrogen) groups confer distinct electronic profiles.
- Commercial Viability : The hydroxyethyl derivative (CAS 106652-45-3) is widely produced, reflecting its utility in scalable industrial processes, whereas the benzoxazole-thio analog faces discontinuation due to niche demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
